molecular formula C7H11B B3383314 6-Bromo-1-methylcyclohexene CAS No. 40648-23-5

6-Bromo-1-methylcyclohexene

Cat. No. B3383314
CAS RN: 40648-23-5
M. Wt: 175.07 g/mol
InChI Key: SWPQJEUVZUTALE-UHFFFAOYSA-N
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Description

6-Bromo-1-methylcyclohexene is a chemical compound with the molecular formula C7H11Br . It has an average mass of 175.066 Da and a monoisotopic mass of 174.004410 Da .


Synthesis Analysis

The synthesis of this compound could involve E2 elimination reactions . In these reactions, both the halogen and the adjacent hydrogen must assume an axial conformation . The reaction rates and the products formed can vary depending on the isomers involved .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered cyclohexene ring with a bromine atom and a methyl group attached . The exact spatial orientation of these substituents can influence the compound’s reactivity .


Chemical Reactions Analysis

This compound can undergo E2 elimination reactions . These reactions involve the removal of a proton and a leaving group from adjacent carbon atoms, resulting in the formation of a double bond . The specific products formed can depend on the orientation of the substituents and the specific isomer involved .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 175.066 Da . It has a density of 1.325g/cm3 and a boiling point of 166.7ºC at 760 mmHg .

Mechanism of Action

The mechanism of action for 6-Bromo-1-methylcyclohexene likely involves E2 elimination reactions . These reactions require an anti-periplanar arrangement of atoms, which can be achieved in cyclohexanes by having both the halogen and the adjacent hydrogen in an axial conformation .

Safety and Hazards

6-Bromo-1-methylcyclohexene is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate personal protective equipment and stored in a well-ventilated place .

properties

IUPAC Name

6-bromo-1-methylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h4,7H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPQJEUVZUTALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306222
Record name 6-bromo-1-methylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40648-23-5
Record name NSC174671
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-1-methylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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